molecular formula C15H16N2O4 B5687793 (2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

Cat. No.: B5687793
M. Wt: 288.30 g/mol
InChI Key: AUUJYNOLTWFKPR-FNORWQNLSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a 3,4-dimethoxyphenyl group, a 5-methyl-1,2-oxazol-3-yl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide typically involves the following steps:

    Formation of the 3,4-dimethoxyphenyl group: This can be achieved through the methylation of 3,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base such as potassium carbonate.

    Synthesis of the 5-methyl-1,2-oxazol-3-yl group: This can be prepared by the cyclization of an appropriate precursor, such as 3-amino-2-methylpropanoic acid, using reagents like acetic anhydride.

    Coupling of the two groups: The final step involves the coupling of the 3,4-dimethoxyphenyl group with the 5-methyl-1,2-oxazol-3-yl group through a condensation reaction with prop-2-enamide under suitable conditions, such as the presence of a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

(2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide: Unique due to its specific structural features.

    (2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamine: Similar structure but different functional group.

    (2E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enol: Similar structure but different functional group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-10-8-14(17-21-10)16-15(18)7-5-11-4-6-12(19-2)13(9-11)20-3/h4-9H,1-3H3,(H,16,17,18)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUJYNOLTWFKPR-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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